2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound characterized by its unique chemical structure. Known for its applications in medicinal chemistry, it plays a pivotal role in various biological and pharmacological studies due to its potent biological activities and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione typically involves multi-step organic reactions It begins with the preparation of key intermediates, such as 5-(benzyloxy)-2-methyl-1H-indole, which is then subjected to alkylation reactions using appropriate reagents
Industrial Production Methods
On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize efficiency and minimize costs. Catalysts and specific solvents are employed to enhance reaction rates and selectivity. Advanced purification techniques, such as chromatography and recrystallization, are used to obtain the final product with the desired level of purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: : Can be reduced to form different reduced derivatives.
Substitution: : Participates in substitution reactions, where certain substituents can be replaced by others.
Common Reagents and Conditions
Common reagents include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products depend on the specific reactions. For instance, oxidation may yield ketones or aldehydes, while reduction might produce alcohols or amines.
Scientific Research Applications
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione is widely used in:
Chemistry: : As a building block for complex organic synthesis.
Biology: : Studied for its interaction with various biological macromolecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in oncology and neurology.
Industry: : Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism involves binding to these targets, altering their activity, and subsequently affecting various biological pathways. These interactions can lead to desired therapeutic outcomes, depending on the context of its use.
Comparison with Similar Compounds
When compared to other similar compounds, such as derivatives of 1H-indole or cyclohexane-1,3-dione:
Unique Structure: : Its unique combination of functional groups provides distinct biological activities.
Enhanced Potency: : Often exhibits greater potency and specificity in its interactions with biological targets.
Similar Compounds: : Includes other indole derivatives and cyclohexane-dione derivatives, which may share some but not all properties and applications.
This unique chemical entity stands out due to its specific structural features and wide range of applications, making it a compound of significant interest in scientific research and industry.
Properties
IUPAC Name |
2-[C-ethyl-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N2O3/c1-3-29(33-31(36)18-25(19-32(33)37)24-12-8-5-9-13-24)34-17-16-27-22(2)35-30-15-14-26(20-28(27)30)38-21-23-10-6-4-7-11-23/h4-15,20,25,35-36H,3,16-19,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUIBHMHKQQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C)C4=C(CC(CC4=O)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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